molecular formula C8H5ClN2O2 B091720 6-Chloroquinoxaline-2,3-diol CAS No. 169-14-2

6-Chloroquinoxaline-2,3-diol

Cat. No.: B091720
CAS No.: 169-14-2
M. Wt: 196.59 g/mol
InChI Key: RNOLFZACEWWIHP-UHFFFAOYSA-N
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Description

6-Chloro-1,4-dihydro-quinoxaline-2,3-dione is a heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are nitrogen-containing heterocycles known for their diverse biological activities and applications in medicinal chemistry. This compound is characterized by the presence of a chlorine atom at the 6th position and a dihydro-quinoxaline-2,3-dione core structure. It has garnered significant interest due to its potential pharmacological properties and its role as a building block in the synthesis of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-1,4-dihydro-quinoxaline-2,3-dione can be achieved through several methods. One efficient approach involves the condensation of substituted o-phenylenediamine with oxalic acid under solvent-free conditions. This method employs simple grinding at room temperature, resulting in high atom economy and minimal environmental impact .

Another method involves the use of catalysts and special techniques to enhance the yield and purity of the product. For instance, the reaction of 6-chloro-o-phenylenediamine with oxalic acid in the presence of a suitable catalyst can lead to the formation of 6-Chloro-1,4-dihydro-quinoxaline-2,3-dione .

Industrial Production Methods

Industrial production of 6-Chloro-1,4-dihydro-quinoxaline-2,3-dione typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated processes can enhance the efficiency and scalability of the production .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-1,4-dihydro-quinoxaline-2,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 6-Chloro-1,4-dihydro-quinoxaline-2,3-dione involves its interaction with specific molecular targets and pathways. The compound can act as an antagonist or inhibitor of certain enzymes and receptors, leading to its pharmacological effects. For example, it may inhibit the activity of enzymes involved in oxidative stress, inflammation, and cell proliferation . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Properties

IUPAC Name

6-chloro-1,4-dihydroquinoxaline-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O2/c9-4-1-2-5-6(3-4)11-8(13)7(12)10-5/h1-3H,(H,10,12)(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNOLFZACEWWIHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)NC(=O)C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8064436
Record name 2,3-Quinoxalinedione, 6-chloro-1,4-dihydro-
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Molecular Weight

196.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6639-79-8
Record name 6-Chloro-1,4-dihydro-2,3-quinoxalinedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6639-79-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6,7-Dichloroquinoxaline-2,3-dione
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Record name 6639-79-8
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Record name 2,3-Quinoxalinedione, 6-chloro-1,4-dihydro-
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Record name 2,3-Quinoxalinedione, 6-chloro-1,4-dihydro-
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Record name 6-chloro-1,4-dihydroquinoxaline-2,3-dione
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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